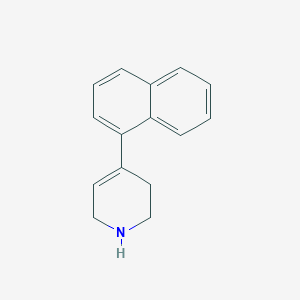![molecular formula C11H12ClIO2 B15273411 3-[(4-Chlorophenyl)methoxy]-4-iodooxolane](/img/structure/B15273411.png)
3-[(4-Chlorophenyl)methoxy]-4-iodooxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Chlorophenyl)methoxy]-4-iodooxolane is an organic compound that features a unique combination of a chlorophenyl group, a methoxy group, and an iodo-substituted oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorophenyl)methoxy]-4-iodooxolane typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorophenol and 4-iodooxolane.
Etherification: The 4-chlorophenol undergoes etherification with methanol to form 4-chlorophenyl methoxy.
Iodination: The 4-chlorophenyl methoxy is then subjected to iodination using iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the oxolane ring.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chlorophenyl)methoxy]-4-iodooxolane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while coupling with a boronic acid can produce a biaryl compound.
Scientific Research Applications
3-[(4-Chlorophenyl)methoxy]-4-iodooxolane has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers or liquid crystals.
Biological Studies: It can serve as a probe or ligand in biological studies to investigate molecular interactions and pathways.
Chemical Synthesis: The compound is valuable in organic synthesis for constructing complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 3-[(4-Chlorophenyl)methoxy]-4-iodooxolane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the presence of the chlorophenyl and iodo groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole
- 4-Chlorophenyl methoxy derivatives
- Iodo-substituted oxolanes
Uniqueness
3-[(4-Chlorophenyl)methoxy]-4-iodooxolane is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a chlorophenyl and an iodo group allows for versatile modifications and interactions in various chemical and biological contexts.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H12ClIO2 |
|---|---|
Molecular Weight |
338.57 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methoxy]-4-iodooxolane |
InChI |
InChI=1S/C11H12ClIO2/c12-9-3-1-8(2-4-9)5-15-11-7-14-6-10(11)13/h1-4,10-11H,5-7H2 |
InChI Key |
UKXVARVTSQZBRT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CO1)I)OCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-O-benzyl 3-O-tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3,8-dicarboxylate](/img/structure/B15273342.png)
![6-tert-Butyl3a-ethyloctahydropyrrolo[3,4-d]azepine-3a,6(2H)-dicarboxylate](/img/structure/B15273350.png)
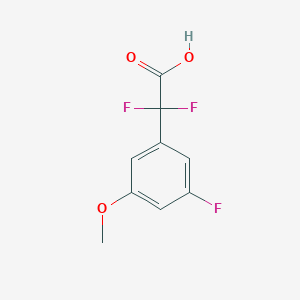
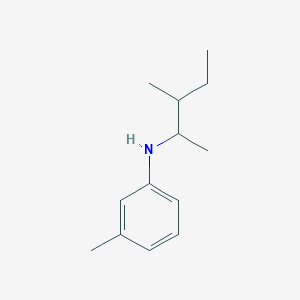
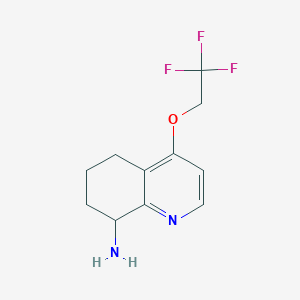

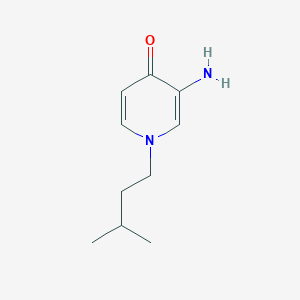
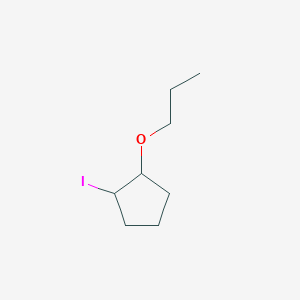


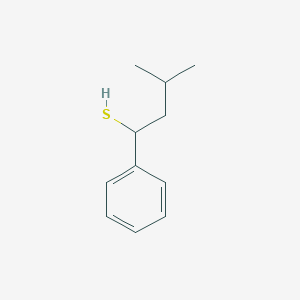
![2-Methyl-7-(1-methylcyclopropyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15273416.png)
